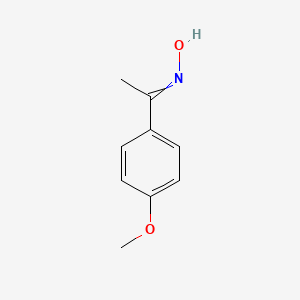

(4-Methoxyphenyl)ethanone oxime

Description

Overview of Oxime Chemistry and its Significance in Contemporary Organic and Coordination Sciences

Oxime chemistry, a field with roots dating back to the 19th century, represents a significant and enduring area of organic synthesis. numberanalytics.comnumberanalytics.com Oximes are a class of organic compounds containing the functional group C=N-OH, typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comnih.govvedantu.com Their importance lies in their remarkable versatility, serving as crucial intermediates in the synthesis of a wide array of more complex molecules, including amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comnih.gov This versatility is a key reason for their widespread application in fields ranging from pharmaceuticals to materials science. numberanalytics.comnumberanalytics.com

In medicinal chemistry, oxime derivatives are recognized for their diverse pharmacological applications, including their use as antidotes for organophosphate poisoning by reactivating the enzyme acetylcholinesterase. nih.govrsc.org Furthermore, they are integral to the synthesis of various drugs, such as certain antibiotics and antiviral agents. numberanalytics.comnih.gov The Beckmann rearrangement, a classic organic reaction, utilizes oximes to produce amides or lactams, which are precursors to important polymers like Nylon-6. nih.govwikipedia.org

The significance of oximes extends into coordination chemistry, where they have played a pivotal role. rsc.org The oxime group possesses both a basic nitrogen atom and an acidic hydroxy group, allowing it to exhibit amphoteric behavior and bind to metal ions in various modes. rsc.org This has led to the development of a rich coordination chemistry, with oxime derivatives acting as robust ligands to form stable metal complexes. rsc.orgontosight.ai The ability of oximes and their derivatives to form these complexes makes them valuable in analytical chemistry for the detection and separation of metal ions. vedantu.comontosight.ai Contemporary research continues to explore new facets of oxime chemistry, with emerging trends focusing on the development of more sustainable synthesis methods, asymmetric catalysis, and novel applications in materials science and the synthesis of complex natural products. numberanalytics.com

Research Trajectory of (4-Methoxyphenyl)ethanone Oxime within the Broader Field of Oxime Derivatives

This compound, also known as 4'-methoxyacetophenone (B371526) oxime, is a specific ketoxime that serves as a representative example within the extensive family of oxime derivatives. numberanalytics.comcymitquimica.com Its research trajectory reflects the broader trends in oxime chemistry, with significant focus on its synthesis, structural characterization, and reactivity, particularly in rearrangement reactions and as a precursor for other functional groups.

The synthesis of this compound is most commonly achieved through the straightforward reaction of 4'-methoxyacetophenone with hydroxylamine hydrochloride. chemicalbook.com This condensation reaction is a standard method for preparing oximes from ketones. nih.gov Research has explored various conditions for this synthesis to optimize yield and purity. chemicalbook.com

A significant area of research involving this compound is its participation in the Beckmann rearrangement. researchgate.net This acid-catalyzed rearrangement converts the ketoxime into the corresponding N-aryl acetamide, a valuable synthetic intermediate. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The study of this reaction with substituted acetophenone (B1666503) oximes like the 4-methoxy derivative provides insight into the electronic effects of substituents on the migratory aptitude of the aryl group. numberanalytics.comionike.com

Furthermore, research has investigated the chemical properties and reactivity of the oxime functional group in this molecule. The N-O bond in oximes is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate iminyl radicals. nih.govnsf.gov These reactive intermediates can then be used to synthesize various nitrogen-containing compounds. rsc.orgnsf.gov The presence of the methoxy (B1213986) group on the phenyl ring influences the electronic properties of the molecule, which in turn affects its reactivity and potential applications in areas such as coordination chemistry, where it can act as a ligand for metal ions. cymitquimica.com

Scope and Objectives of the Academic Research Outline for this compound

The primary objective of this research outline is to provide a focused and scientifically rigorous examination of the chemical compound this compound. The scope is strictly limited to the fundamental chemical aspects of this specific molecule, positioning it as a case study within the broader context of oxime chemistry.

The objectives of this academic research outline are as follows:

To Detail Synthesis and Properties: To present established methods for the synthesis of this compound and to compile its key physical and chemical properties based on documented research findings.

To Analyze Reactivity: To explore the characteristic chemical reactions of this compound, with a particular emphasis on the Beckmann rearrangement and other transformations of the oxime functional group.

To Investigate Structural and Coordination Aspects: To discuss the molecular structure and potential coordination behavior of the compound, drawing on data from spectroscopic and crystallographic studies where available.

To Provide a Foundation for Further Research: To create a consolidated resource of fundamental knowledge on this compound that can serve as a foundation for future academic and industrial research into this compound and its derivatives.

This outline deliberately excludes any discussion of dosage, administration, or safety profiles to maintain a strict focus on the chemical science of the compound.

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound, compiled from various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | chemicalbook.comchemsrc.comechemi.com |

| Molecular Weight | 165.19 g/mol | chemicalbook.comechemi.comnih.gov |

| Melting Point | 86-87 °C | echemi.com |

| Boiling Point | 288.4 °C at 760 mmHg | chemsrc.comchem960.com |

| Density | 1.06 g/cm³ | chemsrc.comchem960.com |

| Flash Point | 128.2 °C | chemsrc.comchem960.com |

| LogP | 1.89340 | chemsrc.comchem960.com |

| Topological Polar Surface Area | 41.8 Ų | nih.govchem960.com |

| Refractive Index | 1.508 | chemsrc.comchem960.com |

| CAS Number | 2475-92-5 | chemicalbook.comchemsrc.comechemi.com |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a ketone with hydroxylamine.

| Precursor(s) | Reagent(s) | Product | Yield | Reference |

| 4'-Methoxyacetophenone | Hydroxylamine hydrochloride | This compound | 100% | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOHMWCSTKXDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-92-5 | |

| Record name | 1-(4-Methoxyphenyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 Methoxyphenyl Ethanone Oxime and Its Functionalized Derivatives

Direct Oxime Formation from Carbonyl Precursors

The primary route to (4-Methoxyphenyl)ethanone oxime involves the direct condensation of a carbonyl compound with a source of hydroxylamine (B1172632). This transformation is a cornerstone of carbonyl chemistry, providing a reliable entry to the oxime functional group.

Nucleophilic Addition Reactions with Hydroxylamine and its Salts

The formation of oximes from aldehydes or ketones is a classic example of a nucleophilic addition-elimination reaction. organic-chemistry.orgnih.gov The reaction commences with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the ketone or aldehyde. mdpi.comrsc.org This initial addition forms a tetrahedral intermediate known as a carbinolamine. orgsyn.org

The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org However, the pH of the reaction medium is crucial; strongly acidic conditions are detrimental as they lead to the protonation of the hydroxylamine, rendering it non-nucleophilic. mdpi.com Conversely, in highly basic conditions, the dehydration of the carbinolamine intermediate to the final oxime product is inefficient. mdpi.com The optimal pH for oxime formation is generally found to be in the weakly acidic range (around pH 4-5). mdpi.com

The general mechanism can be summarized as follows:

Nucleophilic attack of hydroxylamine on the carbonyl carbon. mdpi.comorgsyn.org

Proton transfer to form a zwitterionic intermediate.

Protonation of the hydroxyl group of the carbinolamine.

Elimination of a water molecule to form the oxime. rsc.org

Specific Synthetic Routes Involving 4'-Methoxyacetophenone (B371526) as Starting Material

The synthesis of this compound is most directly achieved through the reaction of 4'-Methoxyacetophenone with hydroxylamine hydrochloride. chemicalbook.comchemspider.com This reaction is a specific application of the general principles outlined in the previous section.

A typical laboratory procedure involves dissolving 4'-Methoxyacetophenone in a suitable solvent, commonly a lower alcohol such as ethanol. orgsyn.org To this solution, hydroxylamine hydrochloride is added, followed by a base to facilitate the reaction. orgsyn.orgarpgweb.com The mixture is then heated, often to reflux, to drive the reaction to completion. arpgweb.com Upon cooling and work-up, which typically involves the addition of water to precipitate the product, this compound can be isolated as a solid. orgsyn.org

The reaction conditions for the synthesis of this compound and its analogs are summarized in the table below.

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 4'-Methoxyacetophenone | Hydroxylamine hydrochloride | Not specified | Not specified | 100% | chemicalbook.com |

| 1-(4-Bromophenyl)ethanone | Hydroxylamine hydrochloride, Pyridine | Ethanol | Reflux, 4 h | 99% | orgsyn.org |

| Acetophenone (B1666503) | Hydroxylamine hydrochloride, Potassium hydroxide (B78521) | Ethanol/Water | Reflux | Moderate to Good | arpgweb.com |

| Various aldehydes/ketones | Hydroxylamine hydrochloride, Bi₂O₃ | Solvent-free | Grinding, room temp. | 60-98% | nih.gov |

O-Functionalization Strategies for this compound

The hydroxyl group of this compound provides a reactive handle for further molecular elaboration. O-functionalization reactions, such as alkylation, esterification, and sulfonylation, lead to a diverse range of derivatives with modified properties and potential applications.

Alkylation and Etherification of the Oxime Hydroxyl Group

The O-alkylation of oximes to form oxime ethers is a common and synthetically useful transformation. acs.orgorganic-chemistry.org This reaction typically proceeds via the deprotonation of the oxime hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent. polyu.edu.hk

A variety of bases and alkylating agents can be employed. Strong bases such as sodium hydride (NaH) or sodium alkoxides are effective, often in anhydrous solvents. polyu.edu.hk However, more convenient procedures utilizing potassium hydroxide (KOH) in aqueous dimethyl sulfoxide (B87167) (DMSO) have also been developed, providing high yields of oxime ethers. polyu.edu.hk The choice of alkylating agent is broad and includes alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) and dialkyl sulfates. polyu.edu.hkgoogle.comgoogle.com

The synthesis of O-alkylated oxime ethers from acetophenone oxime and related compounds has been reported under various conditions, as detailed in the following table.

Esterification and Carbamoylation Reactions at the Oxime Hydroxyl Group

Esterification of the oxime hydroxyl group provides O-acyl oxime derivatives. These reactions are typically carried out by reacting the oxime with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For instance, acetophenone O-acetyl oxime can be synthesized from acetophenone oxime and acetic anhydride. orgsyn.orgorgsyn.org A more general and milder method for the esterification of oximes involves the use of a carboxylic acid and a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), with a catalytic amount of 4-(dimethylaminopropyl)pyridine (DMAP). organic-chemistry.org This method is highly efficient and avoids the need for harsh reagents. organic-chemistry.org The synthesis of bridged terphthaloyl oxime esters from acetophenone oximes has also been achieved by reacting two equivalents of the oxime with one equivalent of terphthaloyl chloride. arpgweb.com

Carbamoylation of the oxime hydroxyl group leads to the formation of O-carbamoyl oximes. acs.org These derivatives can be synthesized through the reaction of an oxime with an isocyanate. Alternatively, an in situ generation of carbamoyl (B1232498) oximes can be achieved, which circumvents the handling of potentially hazardous isocyanates. rsc.org This can be accomplished by reacting an oxime with an amine in the presence of a reagent that facilitates carbamoyl transfer, such as 4-nitrophenyl chloroformate followed by an amine. google.com

Sulfonylation Reactions Leading to Sulfonyl Oxime Derivatives

The reaction of oximes with sulfonyl chlorides in the presence of a base provides O-sulfonyl oxime derivatives. sioc-journal.cn For example, various aromatic aldoximes and ketoximes have been successfully converted to their corresponding O-sulfonyl derivatives in good yields using a sulfonyl chloride in the presence of silver oxide and potassium iodide. sioc-journal.cn This method, however, was found to be less effective for substrates containing strongly electron-withdrawing groups or for aliphatic oximes. sioc-journal.cn

Another related reaction involves the treatment of oximes with sulphinyl chlorides, which initially yields thermally unstable O-sulphinylated oximes. rsc.org These intermediates can then undergo thermal rearrangement to form N-sulphonylimines. rsc.org The direct sulfonylation of the oxime oxygen provides a route to sulfonyl oxime ethers, which are themselves useful intermediates that can undergo facile nucleophilic substitution with various nucleophiles. rsc.org

Multi-Component and Cascade Reaction Pathways Incorporating this compound Moieties

Multi-component reactions (MCRs) and cascade reactions (also known as domino reactions) represent highly efficient strategies in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. These processes are characterized by their high atom economy, reduced number of purification steps, and lower solvent and reagent consumption compared to traditional multi-step syntheses. In the context of this compound, these pathways offer innovative routes to novel functionalized derivatives.

A notable example involves a cascade reaction initiated by the Beckmann rearrangement. (E)-1-(4-methoxyphenyl)ethanone oxime can be converted into N-(4-methoxyphenyl)acetamide using a combination of 1,3,5-trichloro-2,4,6-triazine (cyanuric chloride) and zinc(II) chloride in acetonitrile. lookchem.com This process facilitates the transformation of the ketoxime into the corresponding amide in a one-hour reaction. lookchem.com Such cascade protocols that convert ketoximes into various products like amides, thioamides, and other heterocycles demonstrate the modularity and functional group tolerance of these methods. lookchem.com

Furthermore, this compound can participate as a nucleophile in multi-catalytic cascade sequences. For instance, the amino-catalyzed oxa-Michael addition of oximes to α,β-unsaturated aldehydes can be combined in a one-pot procedure with a copper-catalyzed decarboxylative aldolization, leading to the rapid construction of highly functionalized ketodiol scaffolds. researchgate.net

Another significant cascade process is the iron-catalyzed hydrogen-atom transfer (HAT) induced radical cyclization hydro-oximation of 1,6-enynes. While not starting from the pre-formed oxime, this type of reaction generates complex ketoxime products through a four-step cascade, highlighting the intricate pathways through which oxime functionalities can be installed in complex molecular architectures. researchgate.net

The following table summarizes a key cascade reaction involving the subject compound:

Table 1: Cascade Reaction of this compound

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|

Catalytic Approaches in the Synthesis and Derivatization of Oxime Species

Catalysis is fundamental to the modern, efficient, and environmentally benign synthesis and derivatization of oximes, including this compound. A wide array of catalytic systems have been developed, ranging from metal-based catalysts to organocatalysts and green chemistry approaches.

Synthesis of this compound:

The primary synthesis of this compound involves the condensation reaction between 4'-methoxyacetophenone and a hydroxylamine source. This transformation can be significantly accelerated using various catalysts. Environmentally friendly methods, such as using manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) as an inexpensive and green catalyst, have proven effective for the methoximation of aromatic ketones. sciforum.net Other reported catalysts for general oxime synthesis, applicable to this compound, include bismuth(III) oxide (Bi₂O₃) under solvent-free grinding conditions and calcium oxide (CaO). researchgate.netresearchgate.net Electrocatalytic methods, which use in-situ generated oxidants under ambient conditions, represent a sustainable and energy-efficient route for oxime production. acs.org

Catalytic Derivatization of this compound:

The oxime functional group of this compound serves as a handle for a variety of catalytic transformations to produce valuable derivatives.

One important reaction is the catalytic asymmetric Michael addition. The enantioselective oxa-Michael addition of 1-(4-methoxyphenyl)ethanone oxime to various α,β-unsaturated aldehydes has been achieved using a chiral N,N'-dioxide-FeSO₄ complex. researchgate.netresearchgate.netdocksci.com This reaction, sometimes combined with a subsequent reduction step, yields hydroxy-substituted oxime ethers with good enantioselectivities (up to 76% ee). researchgate.netresearchgate.netdocksci.comlookchem.com

Palladium catalysis has been employed for the intramolecular O-allylation of ketoximes, leading to the synthesis of 5-vinyl-2-isoxazolines. karger.com This method provides an efficient route to functionalized heterocyclic systems from oxime precursors. karger.com Furthermore, iron catalysis is effective in converting olefins to ketoximes. For instance, the reaction of 1-methoxy-4-(1-phenylethenyl)benzene with specific reagents in the presence of an iron catalyst yields 1-(4-methoxyphenyl)ethanone oxime, demonstrating a pathway from an olefin to the target oxime. orgsyn.org

The following table provides an overview of various catalytic systems used for the synthesis and derivatization of oximes.

Table 2: Catalytic Systems for Oxime Synthesis and Derivatization

| Reaction Type | Catalyst System | Substrate Example | Product Example | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Synthesis | MnCl₂·4H₂O | Aromatic Ketones | Methoximes | Eco-friendly, mild conditions, good to excellent yields | sciforum.net |

| Synthesis | Bi₂O₃ | Aldehydes and Ketones | Oximes | Solvent-free, grinding chemistry, excellent yields | researchgate.net |

| Synthesis | Electrocatalysis / Ti-MOR | Ketones | Oximes | Ambient conditions, high yield and selectivity | acs.org |

| Derivatization | Chiral N,N'-dioxide-FeSO₄ | 1-(4-Methoxyphenyl)ethanone oxime, α,β-Unsaturated Aldehyde | Hydroxy-substituted oxime ethers | Asymmetric oxa-Michael addition, moderate yields, good enantioselectivity | researchgate.netresearchgate.netdocksci.com |

| Derivatization | Palladium Catalyst | Ketoximes | 5-Vinyl-2-isoxazolines | Intramolecular O-allylation, synthesis of heterocycles | karger.com |

| Derivatization | Iron(II) Acetate | 1-(4-Bromophenyl)ethanone oxime | N-(1-(4-bromophenyl)vinyl)acetamide | Reductive acetylation | |

Reaction Chemistry and Chemical Transformations of 4 Methoxyphenyl Ethanone Oxime

Rearrangement Reactions

Investigation of Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. numberanalytics.com This acid-catalyzed rearrangement is a cornerstone of organic synthesis. wikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group. masterorganicchemistry.com Subsequently, the group anti-periplanar to the leaving group on the nitrogen atom migrates, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to yield the corresponding amide. masterorganicchemistry.com

The stereochemistry of the starting oxime is crucial, as the migration of the alkyl or aryl group is stereospecific. numberanalytics.com The group positioned anti to the hydroxyl group is the one that migrates. For ketoximes like (4-Methoxyphenyl)ethanone oxime, this rearrangement results in the formation of a substituted amide. masterorganicchemistry.com Various reagents can be employed to catalyze the Beckmann rearrangement, including strong acids like sulfuric acid, as well as other reagents like phosphorus pentachloride and thionyl chloride. numberanalytics.comwikipedia.org

Computational studies have provided deeper insights into the mechanism of the Beckmann rearrangement. For acetophenone (B1666503) oxime, a related compound, calculations have shown a three-step process involving π- and σ-type complexes in certain acidic solvents. researchgate.net The specific pathway, whether concerted or stepwise, can be influenced by the substrate and the reaction conditions. researchgate.net A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation, which becomes significant when the group alpha to the oxime can stabilize a carbocation. wikipedia.org

Reduction Reactions

Strategies for Asymmetric Reduction of this compound Ethers

The reduction of oximes and their derivatives, such as oxime ethers, provides a valuable route to primary amines. Asymmetric reduction, in particular, is of great interest as it allows for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and other bioactive molecules.

One notable strategy for the asymmetric reduction of this compound ethers involves the use of chiral spiroborate esters. In a study, various aralkyloxime ethers, including the O-methyl ether of this compound, were reduced with borane-THF in the presence of a chiral spiroborate ester catalyst. nih.gov This method yielded the corresponding (S)-1-aralkylamines in high yields and with excellent enantiomeric excess (up to 98% ee). nih.gov The preparation of the required 1-(4-Methoxyphenyl)ethanone O-methyl oxime involves the reaction of this compound with methyl iodide in the presence of a base like sodium hydride. amazonaws.com

The efficiency and enantioselectivity of the reduction are influenced by the reaction conditions. A proposed mechanism suggests the formation of a complex between the chiral spiroborate ester and the reducing agent, which then directs the hydride attack on the C=N bond of the oxime ether from a specific face, leading to the observed stereoselectivity. nih.gov

Coordination Chemistry and Metal Complex Formation Involving this compound

Oximes are effective ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. They can coordinate to a wide range of metal ions, forming stable metal-oxime complexes. researchgate.net

Characterization of Ligand Properties in Metal-Oxime Systems

The coordination behavior of this compound and related oximes has been the subject of study. The nitrogen atom of the oxime group is typically the primary coordination site. The resulting metal complexes can exhibit diverse geometries and properties depending on the metal ion, the stoichiometry, and the presence of other ligands. The field of metal-involving reactions of oximes has seen significant advancements, leading to the synthesis of not only metal complexes but also cage compounds and various heterocyclic systems. researchgate.net These reactions can be either metal-mediated or metal-catalyzed. researchgate.net

Radical-Mediated Chemical Transformations

Recent research has highlighted the involvement of oxime radicals (iminoxyl radicals) as key intermediates in a variety of organic transformations. These radicals can be generated from oximes through oxidation. nih.gov

The chemistry of radical-mediated reactions involving N-arylacrylamides has been explored, with some reactions proceeding through radical cascade cyclizations. beilstein-journals.org While direct radical-mediated transformations of this compound itself are not extensively detailed in the provided context, the general principles of iminoxyl radical chemistry are relevant. Iminoxyl radicals can undergo intramolecular reactions, such as cyclizations involving C-H bond cleavage, or intermolecular reactions like oxidative coupling. nih.gov For instance, a proposed mechanism for the oxidative cyclization of some oximes involves the generation of an iminoxyl radical, followed by a 1,5-hydrogen atom transfer (1,5-HAT) to form a C-centered radical, which can then undergo further reactions. nih.gov

Photo-Induced Chemical Bond Cleavage Reactions in Oxime Derivatives

The photochemical behavior of oximes, including derivatives of this compound, has been a subject of interest due to the potential for generating reactive intermediates upon exposure to light. The cleavage of chemical bonds in these molecules can be initiated through photosensitized electron transfer (PET) processes.

The process is believed to follow an electron transfer-proton transfer sequence rather than direct hydrogen atom abstraction. nih.gov The photolysis in the presence of a sensitizer (B1316253) like chloranil (B122849) results in the formation of a chloranil radical anion, which then reacts with the oxime radical cation to produce a semiquinone radical and the iminoxyl radical. cdnsciencepub.com These reactive intermediates are key to the subsequent formation of the ketone.

Furthermore, visible light photocatalysis can be employed to achieve E/Z photoisomerization of oximes. nih.gov This process, often utilizing an iridium-based photocatalyst, allows for the conversion of the more stable E-isomer to the less stable Z-isomer with high efficiency under mild conditions. nih.gov While this is an isomerization rather than a cleavage reaction, it highlights the susceptibility of the oxime functionality to photochemical transformations. The ability to control the stereochemistry of the oxime is crucial for subsequent reactions, such as the Beckmann rearrangement. nih.gov

| Substrate (para-substituted acetophenone oxime) | Relative Conversion (%) | Major Product | Ref. |

| p-OCH3 | 100 | 4-Methoxyacetophenone | nih.gov |

| p-CH3 | 85 | 4-Methylacetophenone | nih.gov |

| p-H | 50 | Acetophenone | nih.gov |

| p-Cl | 30 | 4-Chloroacetophenone | nih.gov |

| p-CN | 15 | 4-Cyanoacetophenone | nih.gov |

Tandem Sulfonylation and Oximation of Alkenes

A notable transformation involving oximes is their participation in the bifunctionalization of alkenes. A metal-free, base-mediated tandem reaction has been developed for the synthesis of α-sulfonylethanone oximes from alkenes in water. rsc.org This methodology involves the simultaneous addition of a sulfonyl group and an oxime moiety across the double bond of an alkene.

While the specific use of this compound as the oxime source in this exact tandem reaction is not explicitly detailed in the primary literature, the general mechanism suggests its potential applicability. The reaction likely proceeds through the generation of a sulfonyl radical and an oximyl radical, which then add to the alkene in a stepwise manner. The aqueous, base-mediated conditions make this an environmentally benign approach to complex organic molecules. This reaction provides a direct route to β-ketosulfone oximes, which are valuable synthetic intermediates.

Cyclization and Ring-Forming Reactions Towards Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic systems, most notably isoxazoles. The oxime functionality provides the necessary N-O unit for the construction of the isoxazole (B147169) ring.

One common method involves the reaction of the oxime with a suitable three-carbon synthon. For instance, the reaction of an oxime with an α,β-unsaturated ketone (chalcone) in the presence of a base can lead to the formation of a 3,5-disubstituted isoxazole. nih.gov In a specific example, 3-(4-methoxyphenyl)-5-(4-pyridinyl)isoxazole was synthesized from the corresponding chalcone (B49325) and hydroxylamine (B1172632) hydrochloride, which would generate the oxime in situ. nih.gov

A more direct approach involves the reaction of a chalcone derived from 4-methoxyacetophenone with hydroxylamine hydrochloride. For example, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been reported from the corresponding brominated chalcone and hydroxylamine hydrochloride. wpmucdn.com The reaction proceeds through the initial formation of the oxime, followed by an intramolecular cyclization and dehydration to afford the isoxazole ring.

The synthesis of isoxazoles can also be achieved through the [3+2] cycloaddition of nitrile oxides, generated in situ from oximes, with alkynes. rsc.org The oxime of 4-methoxyacetophenone can be oxidized to the corresponding nitrile oxide, which then readily reacts with an alkyne to furnish a 3,5-disubstituted isoxazole.

Furthermore, dilithiated oximes can serve as precursors to isoxazoles. The reaction of a dilithiated oxime with an ester, followed by acid-catalyzed cyclization and dehydration, can yield highly substituted isoxazoles. For example, the reaction of dilithiated cyclopentanone (B42830) oxime with N,N-dimethyl-p-anisamide resulted in the formation of 5-p-anisyl-3,4-trimethyleneisoxazole. researchgate.net This methodology could be extended to this compound to generate corresponding isoxazole derivatives.

| Heterocycle | Reactants | Reaction Conditions | Yield (%) | Ref. |

| 3-(4-methoxyphenyl)-5-(4-pyridinyl)isoxazole | 1-(4-methoxyphenyl)-3-(4-pyridinyl)prop-2-en-1-one, Hydroxylamine hydrochloride | KOH, Ethanol, Reflux | 55 | nih.gov |

| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | 1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (from brominated precursor), Hydroxylamine hydrochloride | Ethanol, Water, 50°C | Not Reported | wpmucdn.com |

| 5-p-anisyl-3,4-trimethyleneisoxazole | Cyclopentanone oxime, N,N-dimethyl-p-anisamide | n-Butyllithium, Acid | 67 | researchgate.net |

Mechanistic and Theoretical Investigations of 4 Methoxyphenyl Ethanone Oxime Reactivity

Elucidation of Reaction Mechanisms

The chemical transformations of (4-Methoxyphenyl)ethanone oxime are governed by a variety of reaction mechanisms, including nucleophilic additions, radical processes, and catalyzed reactions. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Mechanistic Pathways of Nucleophilic Addition Reactions

The carbon-nitrogen double bond (C=N) in this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. savemyexams.com This electrophilicity is a key feature driving its reactivity. The general mechanism for nucleophilic addition to the C=N bond involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This process results in the rehybridization of the carbon atom from sp² to sp³. libretexts.org

The reaction is initiated by the attraction between the electron-rich nucleophile and the partially positive carbon atom of the oxime. savemyexams.com The nucleophile forms a new covalent bond with this carbon, causing the pi electrons of the C=N bond to move to the nitrogen atom. This is followed by protonation of the resulting intermediate to yield the final addition product. The stereochemistry of the addition is significant, as the nucleophile can approach the planar C=N bond from either face, potentially leading to the formation of stereoisomers if the substituents on the carbon are different. libretexts.org

Studies on Radical Generation and Propagation in Photo-Initiated Reactions

Photo-initiated reactions of oximes can lead to the generation of radical species, opening up unique reaction pathways. While specific studies on the photo-initiated radical reactions of this compound are not extensively detailed in the provided search results, the general principles of oxime radical chemistry can be applied. The N-O bond in oximes can be homolytically cleaved under photochemical conditions to generate iminoxyl radicals. rsc.org

These iminoxyl radicals are versatile intermediates that can participate in various transformations. For instance, they can undergo intramolecular hydrogen atom transfer (HAT) to create a carbon-centered radical, which can then be involved in cyclization or other radical-mediated processes. rsc.org The stability and subsequent reactions of these photo-induced radicals are influenced by the electronic properties of the substituents on the aromatic ring. nih.gov The methoxy (B1213986) group on the phenyl ring of this compound, being an electron-donating group, would be expected to influence the stability and reactivity of any radical intermediates formed.

Detailed Mechanistic Insights into Metal-Catalyzed Nitrosation Processes

The synthesis of oximes can be achieved through various methods, including the metal-catalyzed nitrosation of precursor molecules. The mechanism of metal-mediated nitrosation generally involves the generation of an organometallic intermediate from the starting material. acs.org This intermediate then coordinates with the nitrosating agent. The metal center plays a multifaceted role in this process: it facilitates the formation of a nucleophilic carbanion, activates the nitrosylating agent (like NO+) towards nucleophilic attack, and stabilizes the resulting nitroso intermediate, preventing side reactions and promoting tautomerization to the final oxime product. acs.org

In the context of forming this compound, a plausible pathway would involve the metal-catalyzed reaction of a suitable precursor, such as 4-methoxyacetophenone. The metal catalyst would activate the substrate, enabling its reaction with a nitrosating agent like tert-butyl nitrite (B80452) (TBN). acs.org Lewis acid catalysts, such as iron(III) triflate, can also play a crucial role in activating the oxime for subsequent reactions by coordinating to the nitrogen atom. acs.org

Identification and Role of Intermediates in Base-Mediated Transformations

One of the most significant base-mediated transformations of ketoximes like this compound is the Beckmann rearrangement. libretexts.orgmasterorganicchemistry.com This reaction involves the conversion of the oxime into an N-substituted amide under the influence of an acid or base catalyst. The key step in the Beckmann rearrangement is the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. libretexts.org

The reaction is initiated by the activation of the hydroxyl group, converting it into a good leaving group. This can be achieved by protonation in acidic conditions or by reaction with reagents like sulfonyl chlorides in basic conditions. Following the activation, a concerted migration of the anti-group occurs with the simultaneous departure of the leaving group, leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.comnih.gov This nitrilium ion is then attacked by a nucleophile, typically water, which after tautomerization, yields the final amide product. In the case of this compound, the migrating group can be either the methyl group or the 4-methoxyphenyl (B3050149) group, depending on the stereochemistry of the oxime (E or Z isomer). The formation of a nitrilium cation as an intermediate has been confirmed in studies of similar rearrangements. savemyexams.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound at a quantum mechanical level.

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) calculations are widely used to study the molecular properties of organic compounds. youtube.comdntb.gov.uaresearchgate.net For this compound, DFT calculations can provide valuable insights into its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). youtube.comresearchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.comnih.gov A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another important tool derived from computational calculations. It visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov For this compound, the MEP would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms and the electrophilic carbon of the C=N bond. researchgate.netnih.gov

Below is a table summarizing some computed properties for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ nih.gov |

| Molecular Weight | 165.19 g/mol nih.gov |

| XLogP3 | 2.0 nih.gov |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 41.8 Ų nih.gov |

| Complexity | 160 |

| Monoisotopic Mass | 165.078978594 Da nih.gov |

Table 1: Computed Properties of this compound

Conformational Analysis and Stereochemical Assignments (e.g., E/Z Isomerism)

This compound, due to the restricted rotation around the carbon-nitrogen double bond (C=N), exists as two distinct geometric isomers: E (entgegen) and Z (zusammen). The assignment of these stereoisomers is a critical aspect of its chemical characterization, as the spatial arrangement of the hydroxyl group relative to the substituted phenyl ring dictates the molecule's reactivity and interaction with its environment.

The differentiation between E and Z isomers can be challenging. While Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, the chemical shift differences between the isomers of some oximes and related compounds can be minimal, potentially leading to incorrect assignments. researchgate.net To overcome this ambiguity, a combination of analytical techniques and theoretical calculations is often employed. UV-Vis spectroscopy, for instance, offers a reliable alternative for stereochemical assignment. researchgate.net The isomers typically exhibit different absorption maxima due to variations in electronic conjugation; the Z-isomer, which may adopt a more twisted conformation, can show a hypsochromic (blue-shifted) absorbance compared to the more planar E-isomer. researchgate.net

Theoretical studies, particularly using Density Functional Theory (DFT), provide profound insights into the conformational preferences and energetics of the isomers. mdpi.com For similar molecular structures, calculations have shown that the Z isomer can be thermodynamically more stable. mdpi.com This stability is often the result of complex electrostatic interactions between the dipoles of various bonds within the molecule, which can overcome other stabilizing forces like intramolecular hydrogen bonds that might be present in the E configuration. mdpi.com The interconversion between the E and Z forms, known as (E, Z) isomerization, is generally slow at room temperature because it involves a significant energy barrier (approximately 110 kJ/mol in related compounds). mdpi.com The mechanism for this conversion is not a simple rotation around the C=N axis but rather an "umklapp" mechanism, where the substituent on the nitrogen atom rotates within the molecular plane through a near-linear transition state. mdpi.com

Table 1: Comparative Characteristics of E/Z Isomers of Oximes

| Feature | E-Isomer | Z-Isomer | Rationale |

| Geometry | Hydroxyl group is trans to the larger substituent (aryl group). | Hydroxyl group is cis to the larger substituent (aryl group). | Definition of E/Z nomenclature for oximes. |

| Stability | May be less stable thermodynamically. | Often the thermodynamically favored isomer. mdpi.com | Balance of steric hindrance and electronic interactions. mdpi.com |

| Spectroscopy (UV-Vis) | Typically shows a longer wavelength absorption (bathochromic shift). researchgate.net | May show a shorter wavelength absorption (hypsochromic shift). researchgate.net | Differences in the extent of π-electron conjugation due to conformational twisting. researchgate.net |

| Isomerization Barrier | High activation energy required for conversion to the Z-isomer. mdpi.com | High activation energy required for conversion to the E-isomer. mdpi.com | The isomerization pathway involves a high-energy linear transition state. mdpi.com |

Predictive Modeling of Chemical Reactivity and Stereoselectivity

Predictive modeling, utilizing computational chemistry, is an indispensable tool for forecasting the chemical behavior of this compound without the need for extensive empirical experimentation. nih.gov These in silico methods allow for a detailed examination of reaction mechanisms, reactivity, and the prediction of product stereoselectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models and methods based on DFT are prominent in this field. nih.govresearchgate.net DFT calculations can map out the entire energy landscape of a chemical reaction, such as the Beckmann rearrangement, which is a characteristic reaction of oximes. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a reaction and identify the lowest energy pathway.

Furthermore, these models are crucial for predicting stereoselectivity. researchgate.net When this compound participates in a reaction that can yield multiple stereoisomeric products, computational models can calculate the distinct energy barriers leading to each product. The product formed via the transition state with the lowest activation energy is predicted to be the major product. Detailed DFT calculations have been successfully used to provide evidence for transformation processes and the stereoselective formation of ketoximes in related systems. researchgate.net

Molecular descriptors, which are numerical values derived from the computed molecular structure, are used to quantify and predict reactivity. europa.eu

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A small HOMO-LUMO energy gap typically correlates with higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for chemical attack. researchgate.net

Table 2: Application of Predictive Modeling to this compound

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Reaction Energy Profiles | Predicts the feasibility and mechanism of reactions like the Beckmann rearrangement. researchgate.net |

| DFT | Transition State Geometries/Energies | Elucidates reaction pathways and predicts stereoselectivity by comparing activation barriers. researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Visible Spectra | Simulates electronic absorption spectra to aid in the experimental assignment of E/Z isomers. researchgate.net |

| QSAR | Biological Activity/Toxicity | Correlates structural or computed descriptors with biological outcomes, adding value to hazard assessment. nih.gov |

Molecular Interaction Studies (e.g., Protein Binding Mechanisms via Molecular Docking)

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or nucleic acid). This technique is fundamental to understanding the potential biological activity of this compound by modeling its interactions at a molecular level. researchgate.net

In a typical docking study, a 3D model of this compound is placed into the active site of a target protein. Sophisticated algorithms then explore various binding poses, and a scoring function estimates the binding energy for each pose. The pose with the lowest energy score is considered the most probable binding mode.

Studies on structurally similar molecules, such as 4-methoxy-benzaldehyde oxime, have successfully used molecular docking to investigate binding modes within protein and DNA cavities. researchgate.net These analyses reveal the specific intermolecular forces that stabilize the ligand-receptor complex. Key interactions include:

Hydrogen Bonds: The oxime's hydroxyl (-OH) group and the oxygen of the methoxy (-OCH₃) group can act as hydrogen bond donors and acceptors, respectively, forming strong connections with polar amino acid residues.

Hydrophobic Interactions: The methoxyphenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic ring can form π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

By identifying these interactions, molecular docking provides a rational basis for a compound's biological activity and can guide the design of new, more potent derivatives.

Table 3: Illustrative Molecular Docking Interactions for this compound

| Interacting Protein Residue | Interaction Type | Atom(s) on Oxime Involved | Estimated Distance (Å) |

| Tyrosine (TYR) | Pi-Pi Stacking | 4-Methoxyphenyl Ring | ~3.8 |

| Serine (SER) | Hydrogen Bond | Hydroxyl (-OH) Oxygen | ~2.9 |

| Aspartate (ASP) | Hydrogen Bond | Hydroxyl (-OH) Hydrogen | ~3.1 |

| Leucine (LEU) | Hydrophobic Interaction | Phenyl Ring and Methyl Group | ~4.0 |

| Phenylalanine (PHE) | Pi-Pi Stacking | 4-Methoxyphenyl Ring | ~4.2 |

Spectroscopic Characterization and Structural Analysis of 4 Methoxyphenyl Ethanone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for (4-Methoxyphenyl)ethanone oxime.

Proton NMR (¹H NMR) Data and Interpretation

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. rsc.org

A broad singlet appearing at approximately 9.45 ppm is attributed to the hydroxyl proton (-OH) of the oxime functional group. The aromatic protons of the para-substituted benzene (B151609) ring give rise to two doublets. The doublet at 7.55 ppm (J = 8.8 Hz) corresponds to the two aromatic protons ortho to the C=N group, while the doublet at 6.85 ppm (J = 8.8 Hz) is assigned to the two aromatic protons ortho to the methoxy (B1213986) group. rsc.org

A sharp singlet at 3.85 ppm is indicative of the three protons of the methoxy group (-OCH₃). Another singlet at 2.25 ppm corresponds to the three protons of the methyl group (-CH₃) attached to the imine carbon. rsc.org

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 9.45 | br s | - | 1H | N-OH |

| 7.55 | d | 8.8 | 2H | Ar-H (ortho to C=N) |

| 6.85 | d | 8.8 | 2H | Ar-H (ortho to -OCH₃) |

| 3.85 | s | - | 3H | -OCH₃ |

| 2.25 | s | - | 3H | -CH₃ |

(Source: The Royal Society of Chemistry, 2013) rsc.org

Carbon-13 NMR (¹³C NMR) Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound in CDCl₃ shows seven distinct carbon signals. rsc.org

The signal at 160.6 ppm is assigned to the aromatic carbon atom directly bonded to the methoxy group (C-OCH₃). The imine carbon (C=N) of the oxime group appears at 155.6 ppm. The signal at 129.2 ppm corresponds to the quaternary aromatic carbon, while the signal at 127.5 ppm is attributed to the two aromatic carbons ortho to the C=N group. The two aromatic carbons ortho to the methoxy group resonate at 114.0 ppm. rsc.org

The carbon of the methoxy group (-OCH₃) is observed at 55.4 ppm. The methyl carbon (-CH₃) attached to the imine gives a signal at 12.3 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 160.6 | Ar-C (-OCH₃) |

| 155.6 | C=N |

| 129.2 | Ar-C (quaternary) |

| 127.5 | Ar-C (ortho to C=N) |

| 114.0 | Ar-C (ortho to -OCH₃) |

| 55.4 | -OCH₃ |

| 12.3 | -CH₃ |

(Source: The Royal Society of Chemistry, 2013) rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound, recorded as a KBr pellet, displays several characteristic absorption bands. rsc.org

A broad absorption band observed at 3209 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The bands in the region of 3085-2845 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups. rsc.org

The C=N stretching vibration of the imine group is observed at 1612 cm⁻¹. The absorption bands at 1515 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring. The strong bands at 1287 cm⁻¹ and 1242 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretching of the aryl ether, respectively. The band at 1175 cm⁻¹ can be attributed to the in-plane bending of the aromatic C-H bonds, while the band at 1021 cm⁻¹ is likely due to the stretching vibration of the N-O bond in the oxime. The bands at 925 cm⁻¹ and 822 cm⁻¹ are characteristic of the out-of-plane C-H bending of the para-substituted benzene ring. rsc.org

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3209 | O-H stretch (oxime) |

| 3085-2845 | C-H stretch (aromatic and aliphatic) |

| 1612 | C=N stretch (imine) |

| 1515 | C=C stretch (aromatic) |

| 1287, 1242 | C-O-C stretch (aryl ether) |

| 1175 | C-H in-plane bend (aromatic) |

| 1021 | N-O stretch (oxime) |

| 925, 822 | C-H out-of-plane bend (p-substituted) |

(Source: The Royal Society of Chemistry, 2013) rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the HRMS data obtained via electrospray ionization (ESI) showed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 166.0862. This experimentally determined value is in excellent agreement with the calculated mass of 166.0868 for the molecular formula C₉H₁₂NO₂⁺, thus confirming the elemental composition of the compound. rsc.org

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a specific X-ray crystallography study for the solid-state structural determination of this compound has not been reported in the surveyed scientific literature. Therefore, detailed information on its crystal packing and precise bond angles and lengths in the solid state is not available.

Elucidation of Crystal Packing, Intermolecular Interactions, and Conformations

A study on a derivative, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, provides critical crystallographic data that can be considered analogous for the parent oxime. iucr.org The analysis of this derivative revealed an orthorhombic crystal system with a P 21 21 21 space group. iucr.org The unit cell parameters were determined to be a = 6.1700(12) Å, b = 11.051(2) Å, and c = 37.526(8) Å, with a volume of 2558.7(9) ų. iucr.org This derivative exclusively exhibits the E conformation around the C=N double bond. iucr.org It is highly probable that this compound also favors the E conformation in the solid state, as this arrangement minimizes steric hindrance between the phenyl ring and the hydroxyl group.

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 6.1700(12) |

| b (Å) | 11.051(2) |

| c (Å) | 37.526(8) |

| Volume (ų) | 2558.7(9) |

Data sourced from a study on (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime. iucr.org

Intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. In a related compound, 1-(4-{[(E)-4-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, intermolecular O-H···N and C-H···O hydrogen bonds are instrumental in forming a two-dimensional supramolecular structure. asianpubs.org For this compound, the oxime hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group and the nitrogen atom of the oxime can act as hydrogen bond acceptors. This facilitates the formation of a network of hydrogen bonds, which would be a dominant feature of its crystal packing. The presence of both donor and acceptor sites suggests the possibility of catemeric or dimeric hydrogen-bonding motifs.

The conformation of the molecule is largely defined by the torsion angles between the phenyl ring, the ethanone (B97240) moiety, and the oxime group. The methoxy group is likely to be coplanar with the phenyl ring to maximize resonance stabilization. The planarity of the molecule, or lack thereof, will influence the efficiency of crystal packing and the nature of the intermolecular interactions.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., X-ray Photoelectron Spectroscopy (XPS) for Catalyst Characterization)

Advanced spectroscopic techniques are indispensable for elucidating the mechanisms of chemical reactions. X-ray Photoelectron Spectroscopy (XPS), in particular, is a powerful surface-sensitive technique used to characterize heterogeneous catalysts, which are often employed in the rearrangement of oximes, such as the Beckmann rearrangement. soton.ac.uk

The Beckmann rearrangement converts oximes into amides and is a reaction of significant industrial importance. wikipedia.org The use of solid acid catalysts, such as zeolites or supported heteropoly acids, is a more environmentally benign alternative to traditional homogeneous acid catalysts. soton.ac.ukhud.ac.uk XPS can provide crucial insights into the catalytic cycle of such reactions by probing the chemical state of the elements on the catalyst surface. epj-conferences.org

For instance, in the Beckmann rearrangement of an oxime over a solid acid catalyst, XPS can be used to:

Characterize the acidic sites: The binding energies of core-level electrons (e.g., Al 2p, Si 2p, O 1s in zeolites) can provide information about the strength and nature of the Brønsted and Lewis acid sites on the catalyst surface. soton.ac.uk This is critical as the acid sites are responsible for protonating the oxime hydroxyl group, which is the initial step in the rearrangement. wikipedia.org

Monitor catalyst deactivation: The deposition of carbonaceous species (coke) on the catalyst surface is a common cause of deactivation. XPS can detect the presence of carbon and identify its chemical nature, helping to understand the deactivation mechanism. soton.ac.uk

Investigate catalyst-reactant interactions: By analyzing the XPS spectra of the catalyst after exposure to the oxime reactant, it is possible to observe changes in the electronic environment of the surface atoms, providing evidence for the adsorption and activation of the reactant molecule. soton.ac.uk

Determine the oxidation state of active metals: In cases where the catalyst contains a metallic component, XPS can determine the oxidation state of the metal, which can be crucial for its catalytic activity. epj-conferences.org

A hypothetical XPS study on a solid acid catalyst used for the Beckmann rearrangement of this compound could involve the analysis of the catalyst before and after the reaction. The data obtained could be tabulated to highlight the changes in surface elemental composition and chemical states.

Table 2: Hypothetical XPS Data for a Solid Acid Catalyst

| Element | Binding Energy (eV) - Fresh Catalyst | Binding Energy (eV) - Used Catalyst | Interpretation |

|---|---|---|---|

| O 1s | 532.5 (Si-O-Si), 531.0 (Si-O-Al) | 532.5, 531.0 | Indicates the presence of Brønsted acid sites. |

| C 1s | - | 284.8 (adventitious), 286.5 (C-O/C=N), 288.5 (C=O) | Suggests adsorption of reactant/product and potential coke formation. |

| N 1s | - | ~400.0 | Confirms the presence of nitrogen-containing species on the surface. |

By providing such detailed information about the catalyst surface, XPS serves as an invaluable tool for understanding the mechanistic intricacies of catalytic reactions involving this compound and for the rational design of more efficient and robust catalysts.

Applications of 4 Methoxyphenyl Ethanone Oxime in Advanced Organic Synthesis

Role as Key Synthetic Intermediates in Complex Molecule Construction

The oxime moiety is a chemically adaptable functional group, acting as a precursor for a multitude of other important chemical functionalities. This versatility establishes oximes like (4-methoxyphenyl)ethanone oxime as crucial intermediates in the assembly of complex molecular architectures. The oxime group can be readily introduced into molecules via the reaction of a ketone, in this case, 4'-methoxyacetophenone (B371526), with hydroxylamine (B1172632). nih.govnih.gov Once formed, the oxime can be transformed into a wide array of other functional groups.

Oximes are well-established intermediates for the synthesis of amines, amides, nitriles, and various nitrogen-containing heterocycles. researchgate.net For instance, the reduction of an oxime leads to the corresponding primary amine, providing a vital route for introducing a nitrogen atom into a target molecule. The Beckmann rearrangement, a classic reaction of oximes, transforms them into amides, which are fundamental components of many biologically active compounds and polymers.

The synthetic utility of oximes is further highlighted by their role in constructing complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. researchgate.net Research has demonstrated the design and synthesis of novel oxime ether derivatives that exhibit significant biological activities, including fungicidal and insecticidal properties. researchgate.net In these syntheses, the oxime serves as a handle to connect different molecular fragments, leading to the creation of new chemical entities with potential therapeutic or agricultural applications. researchgate.net The (4-methoxyphenyl) group in the structure can play a role in modulating the biological activity of the final compound.

The table below summarizes the key transformations of the oxime group, illustrating its role as a versatile synthetic intermediate.

| Starting Material | Transformation | Product Functional Group |

| Oxime | Reduction | Primary Amine |

| Oxime | Beckmann Rearrangement | Amide |

| Oxime | Dehydration | Nitrile |

| Oxime | Reaction with Halides | Oxime Ether |

| Oxime | Cycloaddition | Aza-heterocycles (e.g., Isoxazolines) |

This table illustrates the versatility of the oxime functional group in organic synthesis.

Development of Novel Synthetic Methodologies Utilizing Oxime Reactivity

The unique reactivity of the oxime group has been the focus of extensive research aimed at developing new synthetic methods. These methodologies often leverage the oxime as a versatile building block for constructing complex molecular frameworks. researchgate.net Metal-catalyzed reactions, in particular, have emerged as a powerful tool for oxime functionalization and for creating a diverse range of heterocyclic compounds. researchgate.net These advanced methods provide efficient and selective routes to products that are difficult to access through traditional means.

One area of development involves the synthesis of oxime ethers, which are themselves valuable compounds with applications in areas like agriculture and medicinal chemistry. researchgate.net Methodologies using phase-transfer catalysis have been developed for the efficient synthesis of these ethers from the corresponding oxime and various halides. researchgate.net Furthermore, the development of domino reactions, where multiple chemical transformations occur in a single synthetic operation, represents a significant advance in efficiency and sustainability. For example, novel protocols involving domino Knoevenagel–Michael reactions have been developed using related methoxy-substituted aromatic precursors to build complex heterocyclic structures. mdpi.com

The exploration of oxime reactivity has led to the discovery of novel pathways for forming carbon-carbon and carbon-heteroatom bonds, expanding the toolkit available to synthetic chemists for creating complex molecules.

Precursors in Asymmetric Synthesis for Chiral Compound Generation

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological effects. frontiersin.org this compound, being a prochiral molecule, is a valuable precursor for the generation of chiral compounds, particularly chiral amines.

The key to its use in asymmetric synthesis lies in the enantioselective transformation of the C=N double bond. Catalytic asymmetric reduction of the oxime, using a chiral catalyst, can yield an optically active primary amine. This method provides direct access to chiral building blocks that are essential for the synthesis of many pharmaceuticals. Various catalytic systems, including those based on transition metals paired with chiral ligands, have been developed for this purpose. frontiersin.org

Another sophisticated strategy is the dynamic kinetic resolution of oximes. researchgate.net This process takes advantage of the potential for the oxime to interconvert with a nitroso intermediate under certain conditions. In the presence of a chiral catalyst, one enantiomer of the substrate reacts much faster than the other, allowing for the synthesis of a single enantiomer of the product in high yield and enantiomeric excess. researchgate.net The development of such catalytic processes is a frontier in modern organic chemistry, enabling the efficient and atom-economical construction of enantiopure molecules. frontiersin.org

Functional Materials Development (e.g., as Photoinitiators in Photopolymerizable Compositions)

Beyond its role in constructing discrete molecules, the oxime functionality is integral to the development of advanced functional materials. A prominent application is in the field of photopolymerization, where derivatives of oximes, specifically oxime esters, are used as highly efficient photoinitiators. researchgate.netresearchgate.net These materials are critical for technologies such as 3D printing, coatings, and microelectronics.

Oxime esters function as Type I photoinitiators, meaning they undergo cleavage into reactive radical species upon exposure to light. researchgate.net The crucial step is the light-induced homolytic cleavage of the weak N-O bond within the oxime ester group. This process generates an iminyl radical and a carboxyl radical. The carboxyl radical can then undergo rapid decarboxylation to produce an alkyl or aryl radical. researchgate.net These generated radicals are highly reactive and initiate the chain-reaction polymerization of monomers, such as acrylates, leading to the rapid formation of a solid polymer network. researchgate.netresearchgate.net

Researchers have designed and synthesized numerous oxime esters based on different light-absorbing scaffolds (chromophores) like anthraquinone, phenothiazine, and carbazole (B46965) to optimize their performance under specific light sources, such as visible light LEDs. researchgate.netresearchgate.net The general structure of this compound can be readily converted into an oxime ester, making it a relevant platform for designing new photoinitiators. The high reactivity and efficiency of these oxime ester-based systems make them highly valuable for high-precision 3D printing and other photopolymerization applications. researchgate.net

The table below details the key components and mechanism of oxime ester photoinitiators.

| Component | Role | Mechanism |

| Chromophore | Absorbs light energy at a specific wavelength. | Excitation by light (e.g., UV or visible light). |

| Oxime Ester Group | Undergoes cleavage to generate radicals. | Homolytic cleavage of the N-O bond upon excitation. |

| Generated Radicals | Initiate the polymerization of monomers. | Addition to monomer double bonds, starting the polymer chain. |

This table outlines the function of oxime esters as Type I photoinitiators in photopolymerization.

Future Research Directions and Perspectives for 4 Methoxyphenyl Ethanone Oxime

Emerging Trends and Unexplored Areas in Oxime Chemistry Applicable to (4-Methoxyphenyl)ethanone Oxime

The field of oxime chemistry is experiencing a renaissance, driven by the development of novel catalytic systems and a deeper understanding of their reaction mechanisms. These advancements open up exciting avenues for the application of this compound.

One of the most promising trends is the use of transition metal and photoredox catalysis to facilitate the fragmentation of the N–O bond in oximes, generating highly reactive iminyl radicals. nsf.gov This strategy has been successfully employed for various transformations, including the addition of iminyl radicals to alkenes to form functionalized imines and [2+2]-cycloadditions to access azetidines. nsf.gov For this compound, this approach could lead to the synthesis of novel nitrogen-containing heterocycles and complex amine derivatives. The methoxy (B1213986) group on the phenyl ring can be expected to influence the stability and reactivity of the generated radical, offering a handle for tuning the reaction outcomes.

Furthermore, the "click chemistry" concept has been extended to oxime formation, highlighting its efficiency and potential for creating highly functional polymeric materials and for bioconjugation. rsc.org The reaction of this compound with suitable partners under click conditions could lead to the development of novel polymers with tailored properties or for the site-specific modification of biomolecules.

Another area ripe for exploration is the use of hypervalent iodine reagents to promote oxidative transformations of ketoximes. lucp.net While these reagents are known to induce Beckmann rearrangements or regenerate the parent ketone, subtle changes in reaction conditions or the use of Lewis acid activators could lead to novel and selective transformations of this compound. lucp.net

Addressing Current Challenges and Identifying New Opportunities in Synthetic and Mechanistic Investigations

Despite the versatility of oximes, challenges remain in controlling the stereoselectivity of their reactions and in developing more sustainable synthetic methods. For this compound, which exists as geometric isomers, developing methods for the selective synthesis of either the (E) or (Z) isomer is a key challenge. This would be crucial for applications where stereochemistry dictates biological activity or material properties.

Mechanistic investigations into the reactions of this compound are also critical. Detailed studies, potentially employing computational methods, can provide a deeper understanding of the factors that govern its reactivity. For instance, recent mechanistic studies on the olefination of oximes using ruthenium alkylidenes have revealed a pathway involving intermediate ruthenium nitrides, distinct from traditional olefin metathesis. acs.org Applying similar detailed mechanistic scrutiny to other reactions of this compound could uncover new reaction pathways and opportunities for catalyst development.

The development of greener synthetic routes for the preparation of this compound and its derivatives is another important area. This includes the use of environmentally benign solvents, catalysts, and reagents. ijprajournal.com Chemoenzymatic processes, for example, offer a promising alternative for the oxidation of amines to oximes under mild conditions. rsc.org

A significant opportunity lies in the metal-mediated functionalization of the oxime group. acs.org While O-alkylation and O-arylation are known, the development of catalytic methods for these transformations, especially with a broader range of electrophiles, would greatly expand the synthetic utility of this compound. acs.orgorganic-chemistry.org The ambidentate nucleophilic nature of the oxime group (reacting at either the oxygen or nitrogen atom) presents both a challenge and an opportunity for developing highly selective transformations. acs.org

Potential for Discovery of Novel Chemical Transformations and Applications

The unique reactivity of the oxime functional group in this compound holds the potential for the discovery of entirely new chemical transformations. For example, the transformation of oximes into hydrazones using hydrazine (B178648) hydrate (B1144303) represents a novel conversion that could be explored for this specific oxime. tandfonline.com

The generation of oxime radicals from this compound opens up a vast landscape of potential intramolecular and intermolecular reactions. nih.gov These highly reactive intermediates can participate in oxidative cyclizations, C-H bond functionalizations, and additions to double bonds, leading to the synthesis of complex heterocyclic structures. nih.gov The electronic properties of the 4-methoxyphenyl (B3050149) group are likely to play a significant role in the reactivity and selectivity of these radical-mediated processes.

Furthermore, the development of ketoxime peptide ligations, where α-substituted N-aryl peptides are coupled with alkoxyamines, presents an exciting opportunity. nih.gov While this has been demonstrated with other systems, applying this one-pot, catalyst-free oxidative coupling to derivatives of this compound could lead to novel peptide modifications and bioconjugates.

The exploration of this compound in the synthesis of advanced materials is another promising frontier. The dynamic nature of the oxime bond makes it an attractive component for self-healing polymers and dynamic covalent materials. rsc.org The specific properties of the 4-methoxyphenyl group could be harnessed to tune the mechanical and electronic properties of these materials.

Q & A

Q. What are the standard synthetic routes for preparing (4-Methoxyphenyl)ethanone oxime?

The compound is typically synthesized by reacting 1-(4-methoxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) under reflux in ethanol or methanol. The reaction mixture is purified via recrystallization or column chromatography to isolate the oxime . For derivatives, bromination of the parent ketone (e.g., using bromine in chloroform) yields intermediates like 2-bromo-1-(4-methoxyphenyl)ethanone, which can undergo nucleophilic substitution (e.g., with NaN₃) to form azido derivatives .

Q. How is this compound characterized spectroscopically?

- 1H NMR : Key signals include aromatic protons (δ 7.59 ppm, d, J = 9.0 Hz; δ 6.92 ppm, d, J = 8.9 Hz), a methoxy group (δ 3.85 ppm, s), and a methyl group (δ 2.30 ppm, s) .

- 13C NMR : Peaks at δ 160.8 ppm (carbonyl carbon) and δ 155.9 ppm (oxime carbon) confirm the oxime structure .

- IR : Stretching frequencies near 3200 cm⁻¹ (O–H/N–H) and 1650 cm⁻¹ (C=N) are diagnostic .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol or methanol is commonly used for high-purity isolation. For complex mixtures (e.g., derivatives with azido or bromo groups), silica-gel column chromatography with ethyl acetate/hexane gradients (e.g., 20% EtOAc/hexane) provides effective separation .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound derivatives?

SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Key steps include:

- Inputting X-ray diffraction data (e.g., .hkl files) and initial atomic coordinates.

- Using commands like

L.S.for least-squares refinement andAFIXfor hydrogen atom constraints. - Validating hydrogen bonding (e.g., O–H···N interactions) to stabilize supramolecular networks . Example: In (E)-1-(4-aminophenyl)ethanone oxime, SHELX refinement confirmed dihedral angles (5.46° between phenyl and oxime planes) and intermolecular hydrogen bonds (N–H···O and O–H···N) .

Q. What reaction pathways are available for modifying the oxime group in this compound?

- Oxidation : Treating with KMnO₄ or CrO₃ under acidic conditions generates nitro or carbonyl derivatives.

- Reduction : NaBH₄ or LiAlH₄ reduces the oxime to a primary amine (e.g., 2-amino-1-(4-methoxyphenyl)ethanone) .